Ethyl 3-bromobut-3-enoate
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Overview
Description
Ethyl 3-bromobut-3-enoate is a chemical compound with the CAS Number: 21031-50-5. It has a molecular weight of 193.04 and its IUPAC name is this compound . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 193.04 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Reactions
Ethyl 3-bromobut-3-enoate is involved in various synthetic pathways. For example, it is used in the synthesis of methyl 3-bromomethylbut-3-enoate, which reacts with different aldehydes and tributylchlorostannane in the presence of zinc, leading to δ-hydroxy-β-methylidenecarboxylic acid esters. This reaction can also involve lactonization and migration of double carbon-carbon bonds (Mineeva & Kulinkovich, 2008).
Electrophilic Reactivity
The electrophilic reactivity of similar compounds, like 1-bromo-3-trifluoromethylbut-2-ene, has been studied, indicating the potential for electrophilic reactions involving this compound as well (Martin, Molines, & Wakselman, 1993).
Novel Tandem Annulation Reactions
This compound has been utilized in novel tandem annulation reactions. For instance, a reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and ethyl (E)-4-bromobut-2-enoate under mild conditions synthesized specific compounds with significant dihedral angles between various molecular planes (Zhu et al., 2012).
Crystal Packing and Hydrogen Bonding
In crystallography, this compound derivatives have been studied for their unique interactions, such as N⋯π and O⋯π interactions, and hydrogen bonding, which influence the crystal packing (Zhang, Wu, & Zhang, 2011).
Coenzyme NADH Model Reactions
This compound is also relevant in biochemical studies, particularly in coenzyme NADH model reactions. These reactions involve complex mechanisms such as hydride transfer, debromocyclopropanation, and electron transfer-debromination-hydrogen abstraction processes (Fang et al., 2006).
Enantioselective and Regioselective Reactions
The compound is also involved in enantioselective and regioselective reactions. For example, the hydrogenation of similar compounds, like ethyl 2-oxo-4-arylbut-3-enoate, has been studied for achieving high enantioselectivity (Meng, Zhu, & Zhang, 2008).
Safety and Hazards
Ethyl 3-bromobut-3-enoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H315, H318, H332, H335 . These hazard statements correspond to various risks including combustibility, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Future Directions
The allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates has demonstrated the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds . This suggests potential future directions for the use of Ethyl 3-bromobut-3-enoate in the synthesis of new compounds.
Properties
IUPAC Name |
ethyl 3-bromobut-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWOSOZWQDXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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